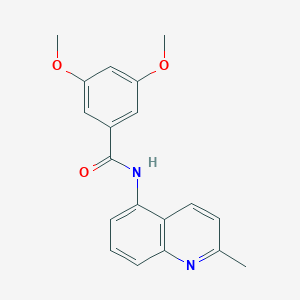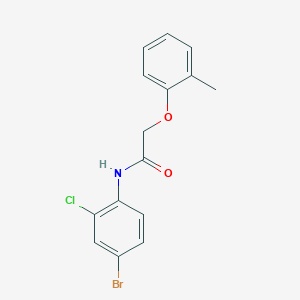
3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide, also known as DMQX, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMQX is a selective antagonist of the AMPA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. In
Mécanisme D'action
3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide selectively blocks the AMPA receptor by binding to the receptor's ion channel pore, preventing the influx of calcium ions. This inhibition of calcium influx leads to a decrease in synaptic plasticity, which is thought to play a crucial role in learning and memory.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide has been shown to have significant effects on synaptic plasticity and memory formation. In animal studies, 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide has been shown to impair long-term potentiation (LTP), a process that is thought to underlie memory formation. Additionally, 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide has been shown to impair spatial memory in rats. 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide is its selective blocking of the AMPA receptor, allowing for the investigation of the role of this receptor in various physiological and pathological processes. 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide also has a high affinity for the AMPA receptor, making it a potent antagonist. However, 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide has some limitations in lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
Orientations Futures
There are several potential future directions for research involving 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide. One area of interest is investigating the role of AMPA receptors in neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide could be used to investigate the role of AMPA receptors in addiction and drug abuse. Finally, 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide could be used to study the mechanism of action of various drugs that act on the AMPA receptor, leading to the development of new treatments for neurological disorders.
Méthodes De Synthèse
3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide can be synthesized using various methods, including the reaction of 3,5-dimethoxybenzoyl chloride with 2-methylquinoline in the presence of a base, followed by the addition of ammonia or an amine. Another method involves the reaction of 3,5-dimethoxyaniline with 2-methylquinoline-5-carboxylic acid, followed by the addition of benzoyl chloride. The purity of 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide can be improved through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide has been extensively studied in scientific research due to its unique properties as an AMPA receptor antagonist. It has been used to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide has also been used to study the mechanism of action of various drugs that act on the AMPA receptor, including antidepressants and antipsychotics. Additionally, 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide has been used to investigate the role of AMPA receptors in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C19H18N2O3 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide |
InChI |
InChI=1S/C19H18N2O3/c1-12-7-8-16-17(20-12)5-4-6-18(16)21-19(22)13-9-14(23-2)11-15(10-13)24-3/h4-11H,1-3H3,(H,21,22) |
Clé InChI |
IEBBVWMWUQTHGS-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
SMILES canonique |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Solubilité |
2.9 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243987.png)
![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243988.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B243992.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide](/img/structure/B243995.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B243997.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B244001.png)
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B244003.png)
![N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244005.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244006.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B244008.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244009.png)
![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244010.png)
![4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B244012.png)